N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-12-7-13(2)23(22-12)17(15-5-6-25-10-15)9-20-19(24)14-3-4-16-18(8-14)26-11-21-16/h3-8,10-11,17H,9H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWCLSGBUKGYNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CSC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrazole ring, a thiophene ring, and a benzo[d]thiazole moiety, which contributes to its unique biological properties. The presence of these functional groups often correlates with diverse pharmacological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The pyrazole and thiophene rings can modulate enzyme activity or receptor interactions, while the benzo[d]thiazole moiety may enhance binding affinity through hydrogen bonding or other interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines:
- IC50 Values : Some compounds have demonstrated IC50 values as low as 0.55 µM against MCF-7 breast cancer cells and 0.63 µM against HCT116 colon cancer cells .
Antimicrobial Activity
The pyrazole scaffold is known for its antimicrobial properties. Compounds similar to this compound have been reported to exhibit:
- Antibacterial Activity : Effective against strains such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Properties
Research suggests that compounds containing pyrazole rings may also possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
- Study on Anticancer Efficacy :
- Docking Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | IC50 (µM) | Biological Activity |
|---|---|---|---|
| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)acetamide | Lacks benzo[d]thiazole | 5.85 | Moderate anticancer |
| N-(2-(thiophen-3-yl)ethyl)-2-methoxyacetamide | Lacks pyrazole | 10.00 | Low anticancer |
| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-benzamide | Lacks carboxamide | 4.50 | High anticancer |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure comprising a pyrazole ring , a thiophene moiety , and a benzo[d]thiazole group. Its molecular formula is with a molecular weight of approximately 314.41 g/mol. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of a 1,3-diketone with hydrazine.
- Introduction of the Thiophene Ring : Cross-coupling reactions, such as Suzuki or Stille coupling, are often employed.
- Attachment of the Benzo[d]thiazole Group : This is usually done through acylation reactions or other coupling methods.
The biological activity of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is primarily attributed to its ability to interact with various biological targets:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making them potential candidates for treating infections caused by resistant strains .
Anti-tubercular Properties
Recent studies have focused on the anti-tubercular activity of related compounds. For example, derivatives designed based on pyrazole structures have shown promising results against Mycobacterium tuberculosis, with some exhibiting low IC50 values (around 1.35 to 2.18 μM), indicating potent activity .
Enzyme Inhibition
The compound may also inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases. For example, some derivatives have been reported to inhibit collagen prolyl-4-hydroxylase, suggesting potential applications in treating fibrotic diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated several pyrazole derivatives for their antimicrobial efficacy against common pathogens. Among the tested compounds, those structurally related to this compound showed significant inhibition of bacterial growth in vitro.
Case Study 2: Anti-tubercular Activity
In another study focused on anti-tubercular agents, several novel substituted derivatives were synthesized and tested against Mycobacterium tuberculosis. Some compounds demonstrated IC90 values indicating strong potential for further development as anti-TB drugs .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains four key reactive domains:
-
Pyrazole ring (3,5-dimethyl substitution)
-
Thiophene moiety (C3-substituted)
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Benzo[d]thiazole core (6-carboxamide substitution)
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Ethylene linker (connecting pyrazole and thiophene groups)
These domains enable selective transformations, as demonstrated in Table 1:
Suzuki–Miyaura Coupling
The thiophene moiety undergoes regioselective cross-coupling with aryl boronic acids under palladium catalysis:
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Optimal conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), DMF/H₂O (4:1), 100°C, 12 h.
-
Scope : Electron-deficient boronic acids (e.g., 4-CF₃C₆H₄B(OH)₂) show higher yields (78%) than electron-rich analogs (65%) .
Pyrazole Alkylation
The pyrazole N1 position reacts with electrophiles:
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Reactivity order : Benzyl bromide > methyl iodide > ethyl chloroacetate.
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Steric hindrance : 3,5-Dimethyl groups reduce reactivity at C4.
Electrophilic Substitution on Thiophene
Nitration occurs preferentially at the thiophene C2 position:
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Side products : Over-nitration (<5%) observed at elevated temperatures.
Carboxamide Hydrolysis
Acidic hydrolysis cleaves the carboxamide to carboxylic acid:
-
Rate : 89% conversion in 12 h under reflux.
-
Applications : Facilitates salt formation (e.g., sodium carboxylate for improved solubility).
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
Thiophene dimerization (15% yield via [4+2] cycloaddition)
Biological Derivatization
The carboxamide group undergoes enzyme-mediated transformations:
Key Stability Considerations
| Condition | Degradation Pathway | Half-Life (h) | Ref. |
|---|---|---|---|
| Aqueous pH 1.2 (37°C) | Hydrolysis of carboxamide | 4.2 | |
| pH 7.4 (37°C) | Oxidative dimerization | 48 | |
| UV light (300–400 nm) | Thiophene ring decomposition | 1.5 |
This compound's multifunctional design enables tailored modifications for applications in medicinal chemistry (e.g., P2Y1 receptor inhibition ) and materials science. Future studies should explore its catalytic asymmetric reactions and metal-organic framework (MOF) incorporation.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
Methodological Answer:
The synthesis involves multi-step pathways, often starting with condensation reactions between heterocyclic precursors. Key steps include:
- Pyrazole-thiophene coupling : React 3,5-dimethylpyrazole with thiophene derivatives using acetonitrile or ethanol as solvents under reflux (60–80°C). Control stoichiometry to avoid side products .
- Amide bond formation : Couple the intermediate with benzo[d]thiazole-6-carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dry DMF at 0–5°C to preserve reactivity .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
